molecular formula C24H26BrN3O4S B2885339 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide CAS No. 878059-20-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2885339
CAS No.: 878059-20-2
M. Wt: 532.45
InChI Key: OLJRMMXWCKIITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is a synthetic small molecule of significant interest in preclinical research for central nervous system (CNS) disorders. The compound's structure, featuring an indole core linked to a bromophenylacetamide via a sulfonyl group and an azepane-containing carbonyl chain, is characteristic of ligands designed to target specific epigenetic enzymes . Compounds with this structural motif are frequently investigated for their potential as inhibitors of lysine-specific demethylase 1 (KDM1A/LSD1), an enzyme that plays a critical role in regulating gene expression and is a prominent target in neuropsychiatric disease research . Modulation of KDM1A activity is a key therapeutic strategy being explored for complex conditions such as borderline personality disorder (BPD), where it may address core features like emotional instability and impulsivity, in addition to associated aggression . Researchers can utilize this compound as a chemical tool to further elucidate the pathways involving histone demethylation in neurological function and to probe novel mechanisms for intervention in psychiatric and neurodegenerative diseases.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJRMMXWCKIITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula and Weight

  • Molecular Formula : C25H28BrN3O3S
  • Molecular Weight : 486.48 g/mol

Structural Features

The compound features an indole ring, a sulfonyl group, an azepane moiety, and a bromophenyl acetamide structure. These components are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways through:

  • Inhibition or activation of enzymes : The sulfonyl group may facilitate binding to active sites on target enzymes.
  • Interaction with G protein-coupled receptors (GPCRs) : Similar compounds have shown efficacy in modulating GPCR pathways, which are crucial for many physiological processes .

Pharmacological Effects

Research indicates that the compound may exhibit several pharmacological effects:

  • Cognitive Enhancement : In models of cognitive deficits induced by scopolamine or amyloid-beta peptides, similar compounds have demonstrated the ability to improve cognitive function .
  • Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation through modulation of cytokine production.

Case Studies

  • Cognitive Deficit Models : A study involving compounds structurally related to the target compound showed significant improvement in cognitive performance in mice subjected to memory impairment models .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles revealed that the compound could effectively inhibit certain phosphodiesterases, leading to increased intracellular cAMP levels, which are associated with enhanced neuronal signaling .

Data Table: Biological Activities

Activity TypeEffectReference
Cognitive EnhancementImproved memory performance
Enzyme InhibitionIncreased cAMP levels
Anti-inflammatoryReduced cytokine productionNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

N-(4-Bromophenyl) vs. N-(Alkyl/Aryl) Groups
  • N-(4-Bromophenyl) : The bromine atom enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets. Bromine’s electron-withdrawing nature could also stabilize the molecule metabolically .
  • N-(2-Methylphenyl) : The methyl group in 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methylphenyl)acetamide (CAS 878058-73-2) increases steric bulk but reduces electronic effects compared to bromine. This may lower potency in targets sensitive to halogen interactions .
Key Data Table: Acetamide Substituent Comparison
Compound Substituent Molecular Weight LogP (Predicted) Key Features
Target Compound 4-Bromophenyl 467.58 ~4.2 Bromine enhances lipophilicity
CAS 878058-73-2 2-Methylphenyl 467.58 ~3.8 Increased steric bulk
CAS 878058-83-4 2,3-Dimethylphenyl 481.6 ~4.1 High steric hindrance

Core Indole Modifications

Sulfonyl vs. Benzoyl/Carbamoyl Groups
  • Sulfonyl Group : Present in the target compound, this group is a strong electron-withdrawing moiety that may enhance metabolic stability and hydrogen-bonding interactions .
Key Data Table: Indole Core Comparison
Compound Indole Substitution Biological Implications
Target Compound 1-(Azepane-oxoethyl), 3-sulfonyl Potential CNS activity due to azepane
1-(4-Chlorobenzoyl), 5-methoxy Enhanced solubility, halogen interactions
1-(4-Chlorobenzoyl), 2-methyl Improved metabolic stability

Azepane vs. Piperazine/Pyridinyl Moieties

  • Piperazine : Found in compounds (e.g., 6d–6l ), piperazine derivatives often exhibit strong basicity, which can affect solubility and blood-brain barrier penetration .

Research Findings and Implications

Pharmacological Potential

  • Azepane-containing analogs are understudied compared to piperazine derivatives, but their flexibility may offer advantages in avoiding off-target interactions .

Unexplored Areas

  • No direct pharmacokinetic or toxicity data exist for the target compound. Comparisons with N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () suggest fluorinated analogs may have better bioavailability, but bromine’s impact remains unclear .

Q & A

Q. Critical Reagents :

  • Oxidizing agents (KMnO₄, H₂O₂) for sulfonyl group stabilization.
  • Reducing agents (NaBH₄, LiAlH₄) for intermediate reductions.
  • Nucleophilic bases (e.g., triethylamine) to facilitate substitutions .

How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in its purity?

Q. Basic Structural Analysis

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., indole C3-H, sulfonyl group) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₂₆H₂₈BrN₃O₄S) and detects impurities via isotopic patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. Advanced Purity Assessment :

  • HPLC with UV/Vis Detection : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .

How can researchers optimize reaction yields during the synthesis of this compound?

Q. Advanced Experimental Design

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfonation steps to enhance reactivity; switch to THF for azepane coupling to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent over-oxidation; azepane coupling requires 60–80°C for 12–24 hours .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used .

Q. Yield Improvement Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time for indole formation from 48 hours to 2–4 hours .
  • In Situ Purification : Employ silica gel column chromatography after each step to isolate intermediates with >90% recovery .

What methodological approaches are used to evaluate the compound’s biological activity in cancer research?

Q. Advanced Biological Assay Design

  • In Vitro Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 72-hour exposure .
  • Enzyme Inhibition Studies : Test sulfonyl group interactions with kinases (e.g., EGFR, PI3K) via fluorescence-based kinase activity assays .
  • Apoptosis Pathway Analysis : Flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation .

Q. Mechanistic Insights :

  • Molecular Docking : Simulate binding affinities of the sulfonyl-indole moiety to ATP-binding pockets of target proteins using AutoDock Vina .
  • Western Blotting : Validate downstream signaling (e.g., phosphorylation of AKT/mTOR) in treated vs. control cells .

How can structure-activity relationship (SAR) studies elucidate the role of the azepane and sulfonyl groups in biological activity?

Q. Advanced SAR Strategies

Functional Group Modifications :

  • Replace azepane with piperidine or morpholine to assess ring size impact on target binding .
  • Substitute sulfonyl with carbonyl or methylene groups to evaluate hydrogen-bonding contributions .

Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with cytotoxicity .

Metabolic Stability Testing : Compare hepatic microsome clearance rates of analogs to identify optimal substituents .

Q. Key Findings from Evidence :

  • The sulfonyl group enhances enzyme inhibition by forming hydrogen bonds with catalytic lysine residues .
  • Azepane’s flexibility improves membrane permeability compared to rigid heterocycles .

How should researchers resolve contradictions in reported biological data for structurally similar compounds?

Q. Data Discrepancy Analysis

  • Source Validation : Cross-reference PubChem and peer-reviewed journals (e.g., J. Med. Chem.) to prioritize datasets with full experimental details .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 5% CO₂) to control for variability .
  • Meta-Analysis : Use tools like RevMan to statistically compare IC₅₀ values across studies, adjusting for cell line heterogeneity .

Case Study :
Conflicting reports on indole sulfonamides’ EGFR inhibition may arise from differences in assay pH (7.4 vs. 6.5) or ATP concentrations. Standardize kinase buffer conditions to reconcile results .

What computational methods are recommended to predict the compound’s ADMET properties and mechanism of action?

Q. Advanced Computational Workflow

ADMET Prediction :

  • SwissADME : Estimate logP (2.8–3.5), aqueous solubility (LogS ≈ -4.2), and blood-brain barrier penetration .
  • ProTox-II : Predict hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity .

Mechanistic Modeling :

  • Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories to analyze sulfonyl group stability in target binding pockets .
  • Machine Learning : Train random forest models on ChEMBL data to prioritize analogs with improved selectivity .

Validation :
Compare in silico predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.